molecular formula C9H10O2 B128420 2-Methoxy-4-vinylphenol CAS No. 7786-61-0

2-Methoxy-4-vinylphenol

Cat. No. B128420
CAS RN: 7786-61-0
M. Wt: 150.17 g/mol
InChI Key: YOMSJEATGXXYPX-UHFFFAOYSA-N
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Description

2-Methoxy-4-vinylphenol is a member of the class of phenols that is guaiacol in which the hydrogen para- to the hydroxy group is replaced by a vinyl group. It has a role as a pheromone, a flavoring agent, and a plant metabolite . It is one of the key volatile aroma compounds of buckwheat and okra .


Synthesis Analysis

The synthesis of 2-Methoxy-4-vinylphenol involves a simple grafting of poly-2-methoxy-4-vinylphenol to multiwalled carbon nanotubes (MWCNTs) by in situ free radical polymerization. The synthesis was performed using mild conditions and the product (MWCNTs/pMVP) was stable for at least 6 months .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-4-vinylphenol is C9H10O2. It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .


Chemical Reactions Analysis

2-Methoxy-4-vinylphenol is a natural anti-inflammatory compound derived from red wine . It is also a metabolite found in or produced by Saccharomyces cerevisiae . Ferulic acid is converted to 2-methoxy-4-vinylphenol by certain strains of yeast, notably strains used in brewing of wheat beers .

Scientific Research Applications

1. Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers MVP, derived from lignin-based ferulic acid (FA), has been used as a platform to prepare functional monomers for radical polymerizations . Hydrophobic biobased monomers derived from MVP were polymerized via solution and emulsion polymerization, resulting in homo- and copolymers with a wide range of thermal properties . This showcases their potential in thermoplastic applications .

Production of Thermosets

Divinylbenzene (DVB)-like monomers were prepared from MVP by varying the aliphatic chain length between the MVP units . These biobased monomers were thermally crosslinked with thiol-bearing reagents to produce thermosets with different crosslinking densities . This demonstrates their potential in thermosetting applications .

Antimicrobial Activity

MVP has been found to possess antimicrobial efficacy . It was found to have a higher degree of interaction with DNA gyrase and lipoprotein of the bacterial cell wall, leading to its antimicrobial activity .

Antioxidant Activity

MVP has also been found to exhibit antioxidant activity . This makes it a potential candidate for use as a bio-preservative .

Enhancing Shelf Life of Meat

The application of MVP in meat preservation has been explored . The shelf life of beef was enhanced (up to eight days) in terms of microbial and physiochemical properties, at 4 ± 2 °C when compared to control .

Use in Biocomposites

MVP has potential applications in the field of biocomposites . Its use as a platform monomer in the creation of a library of biobased monomers has been explored, emphasizing its potential in thermoplastic and thermosetting applications .

Mechanism of Action

Target of Action

2-Methoxy-4-vinylphenol (2M4VP) is a naturally occurring compound that has been identified as a germination inhibitor . It has been found to exert potent anti-inflammatory effects . The primary targets of 2M4VP are the NF-κB p65 and MAPKs such as p38, ERK1/2, and JNK . These proteins play crucial roles in the inflammatory response, with NF-κB being a key regulator of genes responsible for both the innate and adaptive immune response .

Mode of Action

2M4VP inhibits the translocation of NF-κB p65 into the nucleus by preventing the degradation of IκB following IκB-α phosphorylation . This effectively blocks the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Additionally, 2M4VP inhibits the phosphorylation of MAPKs , which are involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress .

Biochemical Pathways

The action of 2M4VP affects several biochemical pathways. By inhibiting NF-κB and MAPK activation, it impacts the inflammatory response pathway . Furthermore, 2M4VP inhibits the hyper-acetylation of histone H3 (Lys9/Lys14) induced by LPS , which suggests that it may also influence gene expression through epigenetic mechanisms.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2M4VP are not readily available, the compound’s molecular weight (150.1745 g/mol) and structure suggest that it may be well absorbed and distributed in the body

Result of Action

The inhibition of NF-κB and MAPK activation by 2M4VP leads to a decrease in the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins (PGE2), as well as a reduction in the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . This results in potent anti-inflammatory effects .

Action Environment

The action of 2M4VP can be influenced by various environmental factors. For instance, the presence of other compounds, such as ferulic acid, can affect its action. Certain strains of yeast, notably those used in brewing wheat beers, can convert ferulic acid into 2M4VP . This suggests that the presence of these yeasts and ferulic acid in the environment could potentially enhance the production and therefore the action of 2M4VP .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

4-ethenyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMSJEATGXXYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31853-85-7
Record name Phenol, 4-ethenyl-2-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31853-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID7052529
Record name 2-Methoxy-4-vinylphenol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name 2-Methoxy-4-vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxy-4-vinylphenol

CAS RN

7786-61-0
Record name 4-Vinylguaiacol
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Record name Phenol, 4-ethenyl-2-methoxy-
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Record name 2-Methoxy-4-vinylphenol
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Record name 2-methoxy-4-vinylphenol
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Record name 2-METHOXY-4-VINYLPHENOL
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Record name 2-Methoxy-4-vinylphenol
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (3.42 mmol), malonic acid (13.68 mmol), piperidine (15.58 mmol) in DMF (20 ml) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (250 W, 160° C.) for 15 minutes in parts. After completion, the reaction mixture was poured in ice cooled water and extracted with ethyl acetate. The organic layer was washed with dil. HCl, brine and water and dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel by column chromatography using a mixture of hexane and ethyl acetate (9:1 to 6:4), provided 4-hydroxy-3-methoxystyrene, a sweet and pleasant smelling liquid, in 51% yield; 1H NMR (CDCl3) 7.36 (21-1, d), 6.94 (2H, m), 6.83 (5H, m), 5.59 (1H, s), 3.86 (3H, s), 3.75 (3H, s); 13C NMR (CDCl3) 159.0, 146.7, 145.2, 130.3, 127.4, 126.6, 126.1, 120.1, 114.5, 114.1, 108.0, 55.9 and 55.3.
Quantity
3.42 mmol
Type
reactant
Reaction Step One
Quantity
13.68 mmol
Type
reactant
Reaction Step One
Quantity
15.58 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action for 2-methoxy-4-vinylphenol's anti-inflammatory activity is still being investigated, recent research suggests it involves the Nrf2/ARE pathway. 2-Methoxy-4-vinylphenol appears to promote the degradation of Keap1, a protein that normally inhibits Nrf2. This allows Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), leading to increased expression of heme oxygenase-1 (HO-1) []. HO-1 is an enzyme with anti-inflammatory properties that inhibits the production of inducible nitric oxide synthase (iNOS), ultimately reducing the production of nitric oxide (NO) [].

    A: Research indicates that 2-methoxy-4-vinylphenol can be used as a precursor for both thermoplastic and thermoset polymers []. Its hydrophobic derivatives have been successfully polymerized via solution and emulsion polymerization, yielding materials with a range of thermal properties suitable for thermoplastic applications []. Additionally, divinylbenzene-like monomers derived from 2-methoxy-4-vinylphenol have been used to create thermosets with varying crosslinking densities, demonstrating their potential in thermosetting applications [].

    A: Current research primarily focuses on 2-methoxy-4-vinylphenol as a product or target molecule rather than a catalyst. For instance, it is a detoxifying product formed when ferulic acid scavenges acrolein [].

    A: Yes, molecular docking studies have been conducted using 2-methoxy-4-vinylphenol. One study investigated its potential as a PPAR-γ agonist for diabetes treatment. The study found that 2-methoxy-4-vinylphenol showed significant binding affinity to PPAR-γ, suggesting it could potentially serve as a source for anti-diabetic drugs [].

    A: While specific stability studies on 2-methoxy-4-vinylphenol are limited in the provided research, its incorporation into different formulations, such as lozenges, suggests a certain degree of stability []. Further research is needed to understand its stability profile under various conditions.

    A: The provided literature showcases the evolution of research on 2-methoxy-4-vinylphenol, primarily focusing on its identification and quantification in various natural sources like plants [, , , , , , , , , , , , , , , , , , , , ] and food products [, , , , , ]. More recently, research has explored its potential biological activities, particularly its anti-inflammatory [] and antioxidant properties [, ].

    ANone: Yes, research on 2-methoxy-4-vinylphenol demonstrates clear cross-disciplinary applications. It bridges various fields such as:

    • Food Chemistry: Identification and quantification of 2-methoxy-4-vinylphenol in food products like coffee, beer, and peanuts contribute to understanding flavor profiles and quality control [, , , ].
    • Natural Products Chemistry: Isolation and characterization of 2-methoxy-4-vinylphenol from diverse plant sources highlight its potential as a natural product with potential medicinal benefits [, , , , , , , , , , , , , , , , , , , , , , ].
    • Pharmacology: Investigation into 2-methoxy-4-vinylphenol's anti-inflammatory [] and potential antidiabetic activities [] showcases its relevance in pharmacological research.
    • Polymer Chemistry: Utilizing 2-methoxy-4-vinylphenol as a building block for polymers highlights its potential in material science and engineering [].

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